molecular formula C16H10BrClN2O2 B12021391 3-(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 618102-68-4

3-(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12021391
CAS No.: 618102-68-4
M. Wt: 377.62 g/mol
InChI Key: BJNIGJLNKCHXGG-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with bromophenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted acetophenones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
  • 3-(4-chlorophenyl)-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

3-(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl rings, which can influence its reactivity and biological activity. This dual substitution pattern can lead to distinct chemical and biological properties compared to similar compounds with different substituents.

Properties

CAS No.

618102-68-4

Molecular Formula

C16H10BrClN2O2

Molecular Weight

377.62 g/mol

IUPAC Name

5-(4-bromophenyl)-2-(2-chlorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C16H10BrClN2O2/c17-11-7-5-10(6-8-11)13-9-15(16(21)22)20(19-13)14-4-2-1-3-12(14)18/h1-9H,(H,21,22)

InChI Key

BJNIGJLNKCHXGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O)Cl

Origin of Product

United States

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